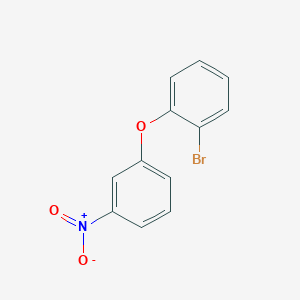

1-Bromo-2-(3-nitrophenoxy)benzene

Description

Structure

3D Structure

Properties

CAS No. |

86607-75-2 |

|---|---|

Molecular Formula |

C12H8BrNO3 |

Molecular Weight |

294.10 g/mol |

IUPAC Name |

1-bromo-2-(3-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H8BrNO3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H |

InChI Key |

GMKLINBXZJSRKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 3 Nitrophenoxy Benzene

Retrosynthetic Analysis of 1-Bromo-2-(3-nitrophenoxy)benzene

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inicj-e.orgamazonaws.com For 1-Bromo-2-(3-nitrophenoxy)benzene, the most logical disconnection is the ether linkage (C-O bond), which is the central functional group of the diaryl ether.

This disconnection reveals two potential precursor pairs:

Route A: 2-Bromophenol (B46759) and 1-bromo-3-nitrobenzene (B119269). In this route, the oxygen atom is part of the phenol (B47542), which acts as the nucleophile, and the nitro-substituted benzene (B151609) ring carries a leaving group.

Route B: 3-Nitrophenol and 1,2-dibromobenzene. Here, the nitrophenol provides the nucleophilic oxygen, and the dibrominated benzene is the electrophilic partner.

A crucial aspect of retrosynthetic planning is considering the directing effects of substituents on the aromatic rings, especially in electrophilic aromatic substitution (EAS) reactions that might be used to prepare the precursors. pressbooks.publibretexts.orgyoutube.comlibretexts.org For instance, in Route A, 2-bromophenol can be synthesized from phenol, and 1-bromo-3-nitrobenzene can be prepared from nitrobenzene (B124822) via bromination. google.comorgsyn.org The nitro group in nitrobenzene is a meta-director, which facilitates the desired substitution pattern. libretexts.org

The forward synthesis, therefore, would involve the coupling of these precursors. The choice between Route A and Route B would depend on the specific synthetic method employed, considering factors like substrate reactivity and potential side reactions.

Classical and Contemporary Approaches to Diaryl Ether Formation

The formation of the diaryl ether bond in 1-Bromo-2-(3-nitrophenoxy)benzene can be accomplished through several powerful synthetic methods. These can be broadly categorized into nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. thieme-connect.com

Nucleophilic aromatic substitution (SNAr) is a classical method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. byjus.comchemistrysteps.comyoutube.commasterorganicchemistry.com The presence of a nitro group on one of the aromatic rings of 1-Bromo-2-(3-nitrophenoxy)benzene makes the SNAr pathway a viable synthetic option.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the leaving group restores the aromaticity and yields the diaryl ether. For the synthesis of 1-Bromo-2-(3-nitrophenoxy)benzene, this would typically involve the reaction of a phenoxide with an activated aryl halide.

The rate of SNAr reactions is significantly influenced by the nature and position of the electron-withdrawing groups and the leaving group. masterorganicchemistry.com The nitro group is a strong activating group, especially when positioned ortho or para to the leaving group. byjus.comchemistrysteps.com In the context of synthesizing 1-Bromo-2-(3-nitrophenoxy)benzene, reacting 2-bromophenoxide with 1-chloro-3-nitrobenzene (B92001) or 1-bromo-3-nitrobenzene in the presence of a base would be a plausible SNAr approach. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Bromophenol | 1-Chloro-3-nitrobenzene | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO) | 1-Bromo-2-(3-nitrophenoxy)benzene |

| 3-Nitrophenol | 1,2-Dibromobenzene | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO) | 1-Bromo-2-(3-nitrophenoxy)benzene |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. nih.govmdpi.comacs.org

The Ullmann condensation is a copper-catalyzed reaction that has been a mainstay for the synthesis of diaryl ethers for over a century. scielo.org.mx The classical Ullmann reaction involves the coupling of a phenol with an aryl halide at high temperatures, often in the presence of a stoichiometric amount of copper. nih.govmdpi.comscielo.org.mx

Modern modifications of the Ullmann reaction have introduced the use of ligands, which can significantly improve reaction efficiency and allow for milder conditions. acs.orgorganic-chemistry.org These ligands, such as diamines, amino acids, and 1,10-phenanthroline, stabilize the copper catalyst and facilitate the cross-coupling process. For the synthesis of 1-Bromo-2-(3-nitrophenoxy)benzene, an Ullmann-type condensation could involve the reaction of 2-bromophenol with 1-bromo-3-nitrobenzene in the presence of a copper catalyst and a suitable ligand.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Bromophenol | 1-Bromo-3-nitrobenzene | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., Cs₂CO₃) | 1-Bromo-2-(3-nitrophenoxy)benzene |

| 3-Nitrophenol | 1,2-Dibromobenzene | Cu₂O, Ligand (e.g., salicylaldoxime), Base (e.g., Cs₂CO₃) | 1-Bromo-2-(3-nitrophenoxy)benzene |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.orglibretexts.orgcapes.gov.bryoutube.com This reaction typically involves the coupling of an alcohol or phenol with an aryl halide or triflate in the presence of a palladium catalyst and a phosphine (B1218219) ligand. organic-chemistry.orgacs.org

The choice of ligand is critical for the success of the Buchwald-Hartwig O-arylation, with bulky, electron-rich phosphine ligands often providing the best results. These ligands facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the diaryl ether. The synthesis of 1-Bromo-2-(3-nitrophenoxy)benzene via a Buchwald-Hartwig type reaction would involve the coupling of 2-bromophenol with 1-bromo-3-nitrobenzene using a palladium catalyst and a suitable phosphine ligand.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Bromophenol | 1-Bromo-3-nitrobenzene | Pd(OAc)₂, Ligand (e.g., a biarylphosphine), Base (e.g., K₃PO₄) | 1-Bromo-2-(3-nitrophenoxy)benzene |

| 3-Nitrophenol | 1,2-Dibromobenzene | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | 1-Bromo-2-(3-nitrophenoxy)benzene |

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of arylboronic acids with alcohols or phenols to form diaryl ethers. researchgate.netnih.govorganic-chemistry.orgsci-hub.seresearchgate.net This reaction is attractive due to its mild reaction conditions, often proceeding at room temperature and open to the air. organic-chemistry.orgsci-hub.se

In a Chan-Lam O-arylation for the synthesis of 1-Bromo-2-(3-nitrophenoxy)benzene, one of the aryl partners would be a boronic acid. For example, 2-bromophenylboronic acid could be coupled with 3-nitrophenol, or (3-nitrophenyl)boronic acid could be coupled with 2-bromophenol. The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and a base.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Bromophenol | (3-Nitrophenyl)boronic acid | Cu(OAc)₂, Base (e.g., pyridine), Solvent (e.g., CH₂Cl₂) | 1-Bromo-2-(3-nitrophenoxy)benzene |

| 3-Nitrophenol | (2-Bromophenyl)boronic acid | Cu(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1-Bromo-2-(3-nitrophenoxy)benzene |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation.

Optimization of Reaction Conditions for the Synthesis of 1-Bromo-2-(3-nitrophenoxy)benzene

Achieving a high yield of 1-bromo-2-(3-nitrophenoxy)benzene requires meticulous optimization of several key reaction parameters. The electronic nature of the precursors—an electron-deficient 1-bromo-2-nitrobenzene (B46134) ring and a similarly electron-deficient 3-nitrophenol—presents specific challenges that can be addressed by fine-tuning the solvent, catalyst system, and temperature.

Solvent Effects in Diaryl Ether Synthesis

The choice of solvent plays a pivotal role in diaryl ether synthesis, influencing reactant solubility, reaction rates, and even the necessity of a catalyst. High-boiling polar aprotic solvents are frequently employed, particularly in Ullmann-type reactions, as they effectively dissolve the reactants and inorganic bases used. wikipedia.org

In some cases, the solvent itself can be a determining factor in the reaction's success. For instance, studies have shown that the coupling of electron-deficient aryl bromides with phenols can proceed in a solvent like N-methyl-2-pyrrolidinone (NMP) at 70°C even without a copper catalyst, driven by the combination of the polar solvent and a strong base like cesium carbonate. researchgate.netumass.edu Palladium-catalyzed couplings often utilize solvents like toluene (B28343) or dioxane. organic-chemistry.org Recent efforts have also explored more environmentally benign media, such as water, or even solvent-free conditions. nih.govresearchgate.net

| Solvent | Typical Reaction Type | Key Characteristics & Findings | References |

|---|---|---|---|

| N-Methyl-2-pyrrolidinone (NMP) | Ullmann / SNAr | High-boiling, polar aprotic. Can facilitate catalyst-free coupling of electron-deficient aryl halides. | wikipedia.orgresearchgate.netumass.edu |

| Dimethylformamide (DMF) | Ullmann | Common polar aprotic solvent for copper-catalyzed reactions. | researchgate.netwikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Ullmann / SNAr | Polar aprotic solvent. Can promote rapid, catalyst-free coupling under microwave irradiation. | organic-chemistry.orgumass.edu |

| Toluene | Buchwald-Hartwig | Less polar solvent, common in Pd-catalyzed reactions. | umass.eduorganic-chemistry.org |

| Water | Modified Ullmann/Pd-coupling | Used in some modern, greener synthetic protocols with appropriate catalysts. | nih.gov |

Catalyst Systems and Ligand Design for Improved Yields

The evolution of catalyst systems, particularly through ligand design, has been instrumental in advancing diaryl ether synthesis from a high-temperature, limited-scope reaction to a versatile and widely applicable method. researchgate.net

Copper-Based Systems: The traditional Ullmann reaction used metallic copper. wikipedia.org Modern systems employ copper(I) or copper(II) salts, such as CuI, CuBr, or Cu(OAc)₂, as catalysts. researchgate.netorganic-chemistry.orgacs.org The critical innovation has been the addition of ligands that stabilize the copper center and increase its reactivity, allowing for lower catalyst loadings and milder conditions. nih.gov Simple amino acids like L-proline and N,N-dimethylglycine have proven to be effective and inexpensive ligands. organic-chemistry.orgacs.org Other successful ligands include N-aryl-N′-alkyl-substituted oxalamides and various N-heterocyclic compounds. researchgate.net The development of copper nanoparticle catalysts also represents a frontier in this area, offering high activity and potential for recycling. researchgate.netnih.gov

Palladium-Based Systems: For Buchwald-Hartwig type reactions, the catalyst is typically formed in situ from a palladium precursor, like Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. researchgate.netorganic-chemistry.org Ligand design is paramount to the success of these couplings.

First-generation catalysts used simple monodentate phosphines.

Second-generation systems introduced bidentate phosphine ligands like DPPF and BINAP, which improved reaction rates and reliability. wikipedia.org

Third-generation and beyond have focused on bulky, electron-rich monophosphine ligands. These biarylphosphine ligands (e.g., BrettPhos, cataCXium® P) are highly effective for coupling a wide variety of substrates, including challenging, electron-neutral, or sterically hindered partners, under relatively mild conditions. researchgate.netacs.org

N-Heterocyclic Carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands. They form stable palladium complexes that are robust and highly active, efficiently catalyzing the synthesis of diaryl ethers from aryl chlorides. organic-chemistry.org

| Metal | Common Precursor | Ligand Class | Example Ligands | Key Advantages | References |

|---|---|---|---|---|---|

| Copper (Cu) | CuI, Cu(OAc)₂ | Amino Acids / N,O-donors | L-Proline, N,N-Dimethylglycine | Low cost, effective for Ullmann-type reactions under milder conditions than classic methods. | organic-chemistry.orgnih.govacs.org |

| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃ | Bidentate Phosphines | DPPF, BINAP | Reliable extension to primary amines and efficient coupling of aryl iodides. | wikipedia.org |

| Palladium (Pd) | Pd(OAc)₂ | Bulky Biaryl Monophosphines | BrettPhos, cataCXium® P | High turnover numbers, broad substrate scope including aryl chlorides, mild conditions. | researchgate.netacs.org |

| Palladium (Pd) | Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | 1,3-Dialkylimidazolinium salts | Air-stable precursors, phosphine-free, robust, good for coupling aryl chlorides. | organic-chemistry.org |

Temperature and Pressure Considerations for Reaction Efficiency

Temperature is a critical lever for controlling reaction rate and selectivity. Classical Ullmann condensations often demanded temperatures above 200°C to proceed. wikipedia.orgnih.gov However, the development of modern ligated copper and palladium catalyst systems has dramatically lowered the thermal energy required.

Modern copper-catalyzed diaryl ether syntheses can now be conducted at significantly lower temperatures, often in the range of 70–140°C. researchgate.netumass.eduacs.org Palladium-catalyzed Buchwald-Hartwig couplings are frequently even milder, with many systems operating efficiently at room temperature or with gentle heating to 80–120°C. organic-chemistry.orgacs.orgorgsyn.org

The use of microwave irradiation offers an alternative to conventional heating. By directly and rapidly heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often improving yields in the process. organic-chemistry.org

Most laboratory-scale diaryl ether syntheses are performed at atmospheric pressure in standard glassware, and pressure is not typically a variable that is adjusted for optimization.

Purification and Isolation Techniques for 1-Bromo-2-(3-nitrophenoxy)benzene

Following the completion of the synthesis, a systematic purification protocol is essential to isolate 1-bromo-2-(3-nitrophenoxy)benzene in high purity. The standard procedure begins with an aqueous workup. The reaction mixture is typically cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate, ether, or dichloromethane. umass.educhemicalbook.com This initial step serves to remove the inorganic base (e.g., potassium carbonate, cesium carbonate) and other water-soluble byproducts. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. orgsyn.orgchemicalbook.com

The resulting crude product, which may be an oil or solid, is rarely pure and requires further purification. chemicalbook.com The two most common and effective techniques for a compound like 1-bromo-2-(3-nitrophenoxy)benzene are column chromatography and recrystallization.

Column Chromatography: This is a highly versatile method for separating the desired product from unreacted starting materials and side products. The crude material is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. umass.educhemicalbook.com A solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. rsc.org The components of the mixture separate based on their differing polarities, allowing for the collection of pure fractions of the target compound.

Recrystallization: If the purified product obtained from chromatography is a solid, or if the crude product is sufficiently pure, recrystallization can be an excellent final purification step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com For related bromo-nitro aromatic compounds, solvents such as methanol (B129727) or petroleum ether have been used effectively. chemicalbook.comchemicalbook.com The final product is then collected by filtration and dried. google.com

Spectroscopic and Structural Elucidation of 1 Bromo 2 3 Nitrophenoxy Benzene

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR absorption data for 1-Bromo-2-(3-nitrophenoxy)benzene are not available in the searched literature. A hypothetical analysis would anticipate characteristic peaks for the C-Br stretch, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-O-C ether linkage, and various aromatic C-H and C=C bending and stretching vibrations. However, without experimental data, a detailed and accurate assignment of wavenumbers is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopic Characterization of Aromatic and Aliphatic Protons

Detailed and verified ¹H NMR spectra for 1-Bromo-2-(3-nitrophenoxy)benzene are not publicly available. A spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the eight distinct protons on the two benzene (B151609) rings. The specific chemical shifts and coupling constants would be essential for assigning each proton to its position on the molecular structure.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Carbon Skeleton

No published ¹³C NMR data for 1-Bromo-2-(3-nitrophenoxy)benzene could be located. This technique would be crucial for identifying the twelve unique carbon environments in the molecule, including the two carbons directly bonded to the bromine and the ether oxygen, the carbon attached to the nitro group, and the remaining aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Experimental data from 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for 1-Bromo-2-(3-nitrophenoxy)benzene are not available. These advanced techniques would be indispensable for unambiguously confirming the connectivity of the atoms within the molecule by showing correlations between coupled protons (COSY) and between protons and their directly attached or long-range coupled carbons (HMQC/HMBC).

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 3 Nitrophenoxy Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety of 1-bromo-2-(3-nitrophenoxy)benzene is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is primarily centered around nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive debromination pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (in this case, the bromine atom) greatly activates the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.orgchegg.com

In the case of 1-bromo-2-(3-nitrophenoxy)benzene, the nitro group is on a separate phenoxy ring and is meta to the ether linkage. Its electron-withdrawing effect on the brominated ring is therefore transmitted through the ether oxygen. This activation is generally less pronounced than direct ortho or para substitution on the same ring. stackexchange.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The first step, the formation of this complex, is typically the rate-determining step. stackexchange.com

The reactivity of the bromine atom in nucleophilic substitution can be exploited to introduce various functional groups. For instance, reactions with amines, thiols, or alkoxides can lead to the corresponding substituted products.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the C-Br Bond.wikipedia.orgwikipedia.orgdigitellinc.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C-Br bond of aryl bromides is an excellent handle for such transformations. digitellinc.comyoutube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.govlibretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids and their esters. libretexts.orgnih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

For 1-bromo-2-(3-nitrophenoxy)benzene, a Suzuki coupling could be employed to introduce a variety of aryl or vinyl substituents at the position of the bromine atom. A typical reaction would involve reacting the bromo compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example |

| Aryl Bromide | 1-bromo-4-nitrobenzene researchgate.net |

| Boronic Acid/Ester | Phenylboronic acid researchgate.net |

| Palladium Catalyst | Pd(dppf)Cl2, Pd(OAc)2 |

| Base | K2CO3, KOH nih.gov |

| Solvent | Dioxane/H2O, 2-Propanol/H2O nih.govnih.gov |

This table presents generalized conditions and specific reagents may vary based on the substrate and desired product.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orggold-chemistry.org The reaction is highly valuable for the synthesis of substituted alkynes and can be carried out under mild conditions. wikipedia.orgbeilstein-journals.org

In a Sonogashira coupling involving 1-bromo-2-(3-nitrophenoxy)benzene, the C-Br bond would react with a terminal alkyne to form an alkynyl-substituted derivative. The use of a copper co-catalyst can sometimes lead to undesired homocoupling of the alkyne, leading to the development of copper-free Sonogashira protocols. beilstein-journals.org

Table 2: Key Components of a Sonogashira Coupling Reaction

| Component | Role | Example Reagents |

| Aryl Halide | Electrophilic partner | 1-bromo-2-(3-nitrophenoxy)benzene |

| Terminal Alkyne | Nucleophilic partner | Trimethylsilylacetylene, 2-Methyl-3-butyn-2-ol beilstein-journals.org |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(OAc)2, Pd(PPh3)4 |

| Copper(I) Co-catalyst | Activates the alkyne (in traditional Sonogashira) | CuI |

| Base | Neutralizes the generated acid and facilitates catalyst regeneration | DBU, Et3N, Piperidine (B6355638) |

Reductive Debromination Pathways

Reductive debromination offers a method to remove the bromine atom from the aromatic ring, replacing it with a hydrogen atom. This can be achieved using various reducing agents. While specific studies on the reductive debromination of 1-bromo-2-(3-nitrophenoxy)benzene are not prevalent, general methods for aryl halide reduction are applicable. These methods can include catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source like hydrogen gas or hydrazine) or the use of metal-based reducing systems.

Reactivity of the Nitro Aromatic Moiety

The nitro group on the phenoxy ring is a versatile functional group that can undergo reduction and significantly influences the reactivity of the aromatic ring to which it is attached.

Reduction Reactions of the Nitro Group (e.g., to Amino, Hydroxylamino)

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functional groups. wikipedia.org The most common product of nitro group reduction is the corresponding amine. youtube.com

A wide array of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide with hydrogen gas. wikipedia.orgnbinno.com

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and effective methods for reducing aromatic nitro groups. youtube.comnbinno.com

Other Reducing Agents: Sodium dithionite, sodium sulfide, and tin(II) chloride are also used, sometimes offering selectivity in the presence of other reducible functional groups. wikipedia.org

The reduction can also be controlled to yield intermediate products such as hydroxylamines by using milder reducing agents or specific reaction conditions, for example, zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.org

The reduction of the nitro group in 1-bromo-2-(3-nitrophenoxy)benzene would yield 1-bromo-2-(3-aminophenoxy)benzene, a key intermediate for the synthesis of more complex heterocyclic structures like dibenzo[b,f] nbinno.comresearchgate.netoxazepines. researchgate.net

Impact of the Nitro Group on Aromatic Ring Reactivity

The nitro group is a powerful electron-withdrawing group, exerting both a -I (inductive) and -M (mesomeric or resonance) effect. This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Conversely, and more relevant to the reactivity of the molecule as a whole, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com While the nitro group in 1-bromo-2-(3-nitrophenoxy)benzene is not directly on the same ring as the bromine atom, its electronic influence can be transmitted through the ether linkage, albeit to a lesser extent than if it were in an ortho or para position on the brominated ring. This can influence the reactivity of the C-Br bond in SNAr reactions.

Reactivity of the Diaryl Ether Linkage

The diaryl ether (C-O-C) bond is a key structural motif, and its reactivity is central to the chemical profile of 1-bromo-2-(3-nitrophenoxy)benzene. The presence of electron-withdrawing groups on both aromatic rings significantly influences the bond's characteristics.

The cleavage of the C-O-C bond in diaryl ethers is a challenging chemical transformation due to its inherent stability. However, this bond can be broken under specific catalytic conditions, often involving transition metals. For instance, nickel-catalyzed hydrogenolysis is a known method for cleaving diaryl ether bonds. nih.gov In the context of 1-bromo-2-(3-nitrophenoxy)benzene, the reaction would likely proceed via oxidative addition of the C-O bond to a low-valent metal center.

The regioselectivity of the cleavage is influenced by the electronic nature of the substituents. The nitro group on one ring and the bromine on the other render the adjacent carbon atoms of the ether linkage electrophilic. Theoretical studies and experiments on similar molecules suggest that cleavage can occur on either side of the oxygen atom. nih.gov One proposed mechanism for such reactions involves the formation of a surface-bound aryne intermediate following elimination of a phenoxide. nih.gov

Table 1: Potential Cleavage Products of 1-Bromo-2-(3-nitrophenoxy)benzene via Hydrogenolysis

| Bond Cleaved | Product 1 | Product 2 |

| C(bromo-phenyl)-O | 1-bromobenzene | 3-nitrophenol |

| C(nitro-phenyl)-O | 3-nitrobenzene | 2-bromophenol (B46759) |

Note: This table represents theoretical products based on known diaryl ether cleavage mechanisms.

Diaryl ethers are generally noted for their high stability under a range of chemical environments, including thermal stress and exposure to many acids and bases. The 1-bromo-2-(3-nitrophenoxy)benzene molecule is expected to be stable under typical laboratory conditions. It is generally incompatible with strong bases and strong oxidizing agents. chemicalbook.com

The presence of the nitro group, a strong electron-withdrawing group, enhances the stability of the ether linkage against electrophilic attack but may activate the ring system towards nucleophilic attack. The molecule's stability allows it to be used as a scaffold in the synthesis of more complex structures, such as in palladium-mediated cross-coupling reactions. chemicalbook.comsigmaaldrich.com

Mechanistic Studies of Transformation Reactions

Understanding the mechanisms of reactions involving 1-bromo-2-(3-nitrophenoxy)benzene is crucial for predicting its behavior and controlling reaction outcomes. These studies often involve kinetic analysis, the identification of transient species, and examining the role of substituents.

Kinetic studies on reactions of substituted diaryl ethers provide quantitative data on reaction rates and help to elucidate the mechanism. For reactions like nucleophilic aromatic substitution (SNAr), the rate is heavily influenced by the nature of the substituents on the aromatic rings. researchgate.netlumenlearning.com The electron-withdrawing nitro group in 1-bromo-2-(3-nitrophenoxy)benzene would significantly accelerate the rate of nucleophilic attack compared to an unsubstituted diaryl ether. libretexts.org

Rate constants for reactions of aromatic compounds can be correlated with Hammett substituent constants, which provide a quantitative measure of the electronic effect of a substituent. researchgate.net For example, the rate of nucleophilic substitution on nitro-substituted benzenes is significantly higher than on their non-nitrated counterparts.

Table 2: Relative Reaction Rates in Electrophilic Aromatic Substitution for Substituted Benzenes (Relative to Benzene (B151609) = 1)

| Substituent | Relative Rate of Nitration |

| -OH | 1,000 |

| -OCH₃ | 10,000 |

| -CH₃ | 25 |

| -H | 1 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -COOR | 0.003 |

| -NO₂ | 6 x 10⁻⁸ |

Source: Data adapted from studies on electrophilic aromatic substitution, illustrating the strong deactivating effect of the nitro group. lumenlearning.comlibretexts.org

The transformation of 1-bromo-2-(3-nitrophenoxy)benzene likely proceeds through various reactive intermediates depending on the reaction conditions. In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex is a key step. researchgate.net This intermediate is a negatively charged species where the nucleophile has added to the aromatic ring, and the negative charge is delocalized by the electron-withdrawing nitro group.

In other potential reactions, such as those under strong basic conditions, the formation of a benzyne (B1209423) intermediate through elimination of HBr is a possibility. nih.gov The benzyne is a highly reactive species that would quickly react with any available nucleophiles. The identification of such transient species is often achieved through spectroscopic methods or by trapping experiments. The transition states in these reactions are high-energy structures that represent the energy barrier that must be overcome for the reaction to proceed. nih.gov

The substituents on the aromatic rings of 1-bromo-2-(3-nitrophenoxy)benzene play a critical role in determining the reaction mechanism and the regioselectivity of the products.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the ring to which it is attached towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. libretexts.orgmsu.edu It directs incoming nucleophiles to the ortho and para positions relative to itself. In this specific molecule, it makes the nitrophenoxy ring susceptible to nucleophilic attack.

Bromo Group (-Br): The bromine atom is an electron-withdrawing group via the inductive effect but can donate electron density through resonance. msu.edu It is a deactivating group in electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. In nucleophilic substitution, its presence provides a potential leaving group.

Ether Linkage (-O-): The oxygen atom of the ether can donate electron density to the aromatic ring through resonance, acting as an activating group in electrophilic substitution, directing ortho and para. msu.edu

The interplay of these effects determines the most likely site of reaction. For instance, in a nucleophilic substitution reaction, attack is more likely on the nitro-substituted ring than on the bromo-substituted ring due to the stronger activation by the nitro group.

Computational Chemistry Studies on 1 Bromo 2 3 Nitrophenoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods model the behavior of electrons to predict geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Bromo-2-(3-nitrophenoxy)benzene, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms. The resulting optimized structure represents a potential energy minimum on the potential energy surface.

Interactive Data Table: Optimized Geometric Parameters of 1-Bromo-2-(3-nitrophenoxy)benzene

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-C (ether) | 1.42 Å |

| Bond Length | C-N | 1.48 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Angle | C-O-C | 118.0° |

| Bond Angle | O-N-O | 124.5° |

| Dihedral Angle | C-C-O-C | 75.0° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO is known as the energy gap, which is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 1-Bromo-2-(3-nitrophenoxy)benzene, the HOMO is expected to be primarily localized on the electron-rich bromo-substituted phenoxy ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted phenyl ring. This separation of the frontier orbitals influences the molecule's charge transfer characteristics.

Interactive Data Table: FMO Properties of 1-Bromo-2-(3-nitrophenoxy)benzene

| Property | Value (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.40 eV |

| Energy Gap (HOMO-LUMO) | 4.45 eV |

Note: The data in this table is illustrative and based on typical values for aromatic compounds with similar functional groups.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. walisongo.ac.idresearchgate.net

In 1-Bromo-2-(3-nitrophenoxy)benzene, the most negative potential is expected to be localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The ether oxygen also contributes to a region of negative potential. Conversely, the hydrogen atoms of the benzene (B151609) rings and the area around the bromine atom are expected to exhibit positive electrostatic potential.

Interactive Data Table: MEP Surface Potentials of 1-Bromo-2-(3-nitrophenoxy)benzene

| Molecular Region | Predicted Electrostatic Potential Range |

| Nitro Group (Oxygens) | Highly Negative |

| Ether Oxygen | Negative |

| Aromatic Rings (π-system) | Slightly Negative to Neutral |

| Hydrogen Atoms | Positive |

Note: The descriptions in this table are qualitative predictions based on the expected electron-withdrawing and donating effects of the substituent groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It examines the distribution of electron density into localized bonds and lone pairs, offering insights into charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. By analyzing the delocalization of electron density from occupied NBOs (donor) to unoccupied NBOs (acceptor), it is possible to quantify the strength of hyperconjugative and conjugative interactions.

Interactive Data Table: Illustrative Natural Charges on Key Atoms of 1-Bromo-2-(3-nitrophenoxy)benzene

| Atom | Natural Charge (e) |

| Br | -0.05 |

| O (ether) | -0.55 |

| N (nitro) | +0.45 |

| O (nitro) | -0.40 |

| C (attached to Br) | +0.10 |

| C (attached to O-ether) | +0.40 |

Note: The data in this table is illustrative and represents plausible charge distributions based on the electronegativity of the atoms and resonance effects.

Spectroscopic Property Predictions from Computational Models

Computational models are not only used to predict structural and electronic properties but can also simulate various types of molecular spectra. These predictions are invaluable for interpreting experimental spectroscopic data and assigning spectral features to specific molecular motions.

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.netrsc.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. amanote.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. researchgate.net

The vibrational spectrum of 1-Bromo-2-(3-nitrophenoxy)benzene is expected to show characteristic bands for the C-H, C=C, C-O, C-N, N-O, and C-Br vibrations. The table below lists some of the key predicted vibrational frequencies.

Interactive Data Table: Selected Calculated Vibrational Frequencies for 1-Bromo-2-(3-nitrophenoxy)benzene

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretching | Nitro (NO₂) | ~1530 |

| Symmetric Stretching | Nitro (NO₂) | ~1350 |

| Aromatic C-H Stretching | Benzene Rings | ~3100-3000 |

| Aromatic C=C Stretching | Benzene Rings | ~1600-1450 |

| C-O-C Asymmetric Stretching | Ether | ~1250 |

| C-Br Stretching | Bromo Group | ~680 |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structural confirmation.

The primary method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). Functionals such as B3LYP or M06-2X and basis sets like 6-311+G(d,p) are commonly employed to optimize the molecular geometry before performing the GIAO calculation. The accuracy of these predictions can be high, with modern machine learning and graph neural network approaches further enhancing prediction speed and precision for benzenic compounds. nih.govrsc.org For complex organic molecules, comparing the calculated shifts with experimental data can be invaluable for identifying the correct structure among several possibilities. mdpi.com

For 1-Bromo-2-(3-nitrophenoxy)benzene, calculations would reveal the influence of the electron-withdrawing nitro group and the bromine atom on the chemical environments of the various protons and carbons in the two aromatic rings. The predicted shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Example of Predicted ¹³C NMR Chemical Shifts

This table is a hypothetical representation to illustrate the format of computational results and does not represent experimentally validated data for 1-Bromo-2-(3-nitrophenoxy)benzene.

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 115.8 |

| C2 (C-O) | 154.2 |

| C8 (C'-O) | 156.5 |

| C10 (C'-NO₂) | 149.0 |

Theoretical UV-Vis Spectra and Electronic Transition Assignments

Theoretical calculations are used to simulate ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions within a molecule. These calculations help to understand the relationship between a molecule's color, its electronic structure, and its potential in optical applications.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra in organic molecules. biointerfaceresearch.commdpi.com By calculating the excitation energies and oscillator strengths, a theoretical spectrum can be generated. sharif.edu Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allows for the assignment of absorption bands to specific electronic transitions (e.g., π→π* or n→π*). nih.gov For 1-Bromo-2-(3-nitrophenoxy)benzene, TD-DFT calculations would likely predict significant absorption bands arising from intramolecular charge transfer (ICT) between the electron-rich phenoxy system and the electron-deficient nitrophenyl moiety.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies.

Computational Elucidation of Reaction Pathways and Energy Barriers

DFT calculations are widely used to explore reaction mechanisms. By locating the optimized geometries of reactants, products, and transition states, a complete reaction pathway can be mapped. This allows for the calculation of reaction energy barriers (activation energies), which are critical for predicting reaction rates and feasibility. For a molecule like 1-Bromo-2-(3-nitrophenoxy)benzene, theoretical studies could investigate reactions such as nucleophilic aromatic substitution at the carbon bearing the bromine atom or reduction of the nitro group. Such studies provide a level of detail about the reaction mechanism that is often inaccessible through experimental means alone.

Solvent Effects in Computational Modeling

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects using various approaches. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. For more detailed analysis, explicit solvent models, often within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, can be used. researchgate.net In this approach, the solute and a few nearby solvent molecules are treated with high-level quantum mechanics, while the rest of the solvent is modeled with less computationally expensive molecular mechanics force fields. These models are crucial for obtaining accurate predictions of reaction energetics in solution.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods allow for the prediction and rational design of molecules with significant NLO properties. The presence of both electron-donating (phenoxy) and electron-accepting (nitro) groups connected by a π-system in 1-Bromo-2-(3-nitrophenoxy)benzene suggests it may possess NLO activity.

First- and Second-Order Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are key indicators of a material's potential for second- and third-order NLO applications, respectively. nih.govnih.gov These properties can be calculated using DFT or Time-Dependent Hartree-Fock (TDHF) methods. Calculations often show that molecules with a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states exhibit higher β values. researchgate.net For 1-Bromo-2-(3-nitrophenoxy)benzene, theoretical evaluation of its hyperpolarizability would provide a direct measure of its NLO potential and guide further experimental investigation. mdpi.com

Table 2: Example of Calculated NLO Properties

This table is a hypothetical representation to illustrate the format of computational results and does not represent experimentally validated data for 1-Bromo-2-(3-nitrophenoxy)benzene.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 215 |

| First Hyperpolarizability (β_tot) | 750 x 10⁻³⁰ esu |

Structure-NLO Property Relationships in Related Diaryl Ethers

The nonlinear optical (NLO) properties of organic molecules, such as 1-Bromo-2-(3-nitrophenoxy)benzene, are intrinsically linked to their molecular structure. Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating these relationships. For diaryl ethers, the arrangement of electron-donating groups (D) and electron-withdrawing groups (A) on the aromatic rings, connected by a flexible ether linkage (a π-bridge), is paramount in determining the magnitude of the NLO response, specifically the first hyperpolarizability (β).

The fundamental principle governing the NLO activity in these D-π-A systems is intramolecular charge transfer (ICT). researchgate.netnih.gov Upon interaction with a strong electromagnetic field, such as that from a laser, there is a redistribution of electron density from the electron-rich donor group, through the π-conjugated system, to the electron-deficient acceptor group. The ease with which this charge transfer occurs is directly related to the NLO response. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally facilitates this electron transition, leading to a larger hyperpolarizability. nih.govresearchgate.net

In the case of 1-Bromo-2-(3-nitrophenoxy)benzene, the molecule contains electron-withdrawing nitro (-NO₂) and bromo (-Br) groups. The nitro group is a particularly strong electron acceptor due to both inductive and resonance effects. The phenoxy group can act as a weak electron donor. The ether oxygen atom, with its lone pairs of electrons, can also contribute to the π-system and influence the electronic communication between the two phenyl rings. The flexibility of the ether linkage allows for various conformations, which can also impact the degree of π-conjugation and, consequently, the NLO properties. Studies on polymeric systems have suggested that the ether linkage itself can enhance the macroscopic NLO performance due to a lower rotational barrier compared to single carbon-carbon bonds, which can improve the poling efficiency of the chromophores. researchgate.net

To illustrate the structure-NLO property relationships in this class of compounds, a series of related diaryl ethers can be computationally analyzed. By systematically varying the donor and acceptor substituents on the phenyl rings, the impact on the first hyperpolarizability (β) can be quantified. Generally, increasing the strength of the donor and acceptor groups leads to a more significant NLO response.

For instance, replacing a weaker acceptor like a bromine atom with a stronger one like a nitro group, or introducing a strong donor group like an amino (-NH₂) or dimethylamino (-N(CH₃)₂) group, is predicted to substantially increase the first hyperpolarizability. The position of these substituents (ortho, meta, or para) is also critical, with para-substitution typically maximizing the charge transfer distance and leading to a larger NLO effect.

Below is a representative data table derived from computational studies on a series of push-pull diaryl ethers, illustrating the effect of different donor and acceptor groups on the calculated first hyperpolarizability.

| Molecule | Donor Group (D) | Acceptor Group (A) | First Hyperpolarizability (β) (a.u.) |

| 4-Amino-4'-nitrodiphenyl ether | -NH₂ | -NO₂ | 15,000 |

| 4-Hydroxy-4'-nitrodiphenyl ether | -OH | -NO₂ | 10,500 |

| 4-Methoxy-4'-nitrodiphenyl ether | -OCH₃ | -NO₂ | 11,000 |

| 4-Amino-4'-cyanodiphenyl ether | -NH₂ | -CN | 12,000 |

| 4-Bromo-4'-nitrodiphenyl ether | -Br | -NO₂ | 8,000 |

| 1-Bromo-2-(3-nitrophenoxy)benzene (Reference) | -Br (ortho) | -NO₂ (meta) | (Value not available in literature) |

Note: The values in this table are illustrative and based on general trends observed in computational studies of D-A substituted organic molecules. The exact values can vary depending on the computational method and basis set used.

The data clearly indicates that strong donor-acceptor pairs, such as -NH₂ and -NO₂, result in significantly higher hyperpolarizability values. The structure of 1-Bromo-2-(3-nitrophenoxy)benzene, with its meta-nitro group and ortho-bromo substituent, represents a less-than-optimal arrangement for maximizing the first-order NLO response compared to a para-substituted D-π-A system. The meta-position of the nitro group shortens the effective charge-transfer distance, and the bromo group is a relatively weak electron-withdrawing group compared to nitro. Theoretical calculations on such systems consistently demonstrate that a well-directed and efficient charge transfer is key to enhancing the NLO response. rsc.org

Advanced Applications and Potential Future Directions in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

1-Bromo-2-(3-nitrophenoxy)benzene serves as a pivotal building block in multi-step organic syntheses. The diaryl ether core is a recognized privileged scaffold in medicinal and agrochemical discovery, valued for its conformational flexibility and metabolic stability. nih.govberkeley.eduacs.org The presence of the bromine atom and the nitro group provides two distinct reactive sites for sequential or orthogonal chemical modifications, such as cross-coupling reactions and reduction/functionalization, respectively.

The diaryl ether motif is a cornerstone in the development of numerous therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org 1-Bromo-2-(3-nitrophenoxy)benzene is a well-suited precursor for the synthesis of complex heterocyclic systems, most notably dibenzo[b,f] nih.govcore.ac.ukoxazepine (DBO). DBO and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net

The synthesis of the DBO core from 1-bromo-2-(3-nitrophenoxy)benzene analogs typically involves an intramolecular cyclization strategy. A common approach includes the reduction of the nitro group to an amine, followed by a palladium-catalyzed or copper-catalyzed intramolecular C-N or C-O bond formation that utilizes the bromo-substituted ring to construct the final tricyclic system. researchgate.netresearchgate.netbeilstein-journals.org This methodology allows for the creation of a diverse library of DBO derivatives for drug discovery programs. For instance, synthetic protocols have been developed for creating DBOs via intramolecular O-arylation following an Ugi four-component reaction, highlighting the versatility of such precursors. researchgate.net

The nitrodiphenyl ether skeleton is a well-established and highly active class of commercial herbicides. core.ac.ukdocumentsdelivered.comnih.govjustia.com These compounds typically function as light-dependent inhibitors of protoporphyrinogen (B1215707) oxidase, leading to the accumulation of protoporphyrin IX, which causes rapid lipid peroxidation and cell death in susceptible plants. core.ac.ukoup.com The diaryl ether scaffold is a prominent feature in modern agrochemical research, contributing to herbicidal, fungicidal, and insecticidal agents. nih.govberkeley.edu

1-Bromo-2-(3-nitrophenoxy)benzene represents a key building block for creating novel agrochemicals based on the nitrodiphenyl ether template. The nitro group is crucial for the herbicidal mode of action, while the bromine atom offers a handle for introducing further diversity and tuning the compound's properties, such as soil mobility, persistence, and spectrum of activity. Synthetic strategies can be envisioned where the bromine is substituted via cross-coupling reactions to append other functional groups, or where the nitro group is modified, to develop next-generation crop protection agents.

Aromatic nitro compounds are fundamental precursors in the synthesis of a vast array of synthetic dyes, particularly azo dyes. unb.camdpi.comresearchgate.net Azo dyes, which are characterized by the -N=N- chromophore, are of immense industrial importance and account for a significant portion of all commercial colorants. mdpi.comyoutube.com

The synthesis of an azo dye from a precursor like 1-bromo-2-(3-nitrophenoxy)benzene would follow a well-established two-step pathway:

Reduction of the Nitro Group: The nitro group is first reduced to a primary aromatic amine (aniline derivative) using common reducing agents like tin(II) chloride or catalytic hydrogenation.

Diazotization and Coupling: The resulting amine is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This salt is a potent electrophile and is immediately reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline, to form the stable azo compound. unb.cayoutube.com

The diaryl ether structure would be incorporated into the final dye molecule, potentially influencing its color, solubility, and fastness properties. Furthermore, the bromine atom could be retained or substituted to further modify the dye's characteristics. This makes 1-bromo-2-(3-nitrophenoxy)benzene a potential starting material for creating specialized dyes for textiles, inks, and other applications. wikipedia.org

Contributions to Materials Science

The structural rigidity and electronic properties of the diaryl ether framework make it an attractive component for advanced materials. The ability to undergo polymerization and form extended conjugated systems allows for its exploration in polymers and optoelectronic devices.

The diaryl ether linkage is the defining feature of high-performance thermoplastic polymers such as Poly(ether ether ketone) (PEEK). researchgate.netyoutube.commdpi.com These materials are known for their exceptional thermal stability, chemical resistance, and mechanical toughness. youtube.comnih.gov The synthesis of PEEK and related poly(aryl ether)s typically proceeds via a nucleophilic aromatic substitution polycondensation reaction between an activated dihalo-monomer and a bisphenoxide monomer. nih.gov By chemically modifying 1-bromo-2-(3-nitrophenoxy)benzene—for example, by converting the nitro group to a hydroxyl group and introducing another reactive site—it could be developed into a novel monomer for producing specialty poly(aryl ether)s with tailored properties.

Furthermore, the field of conducting polymers relies on the synthesis of extended π-conjugated systems. researchgate.netiarjset.comyoutube.com Aromatic compounds are the fundamental building blocks for these materials. Through chemical transformations, 1-bromo-2-(3-nitrophenoxy)benzene can be converted into monomers suitable for polymerization reactions, such as Stille or Suzuki coupling, to produce polymers with potential applications in electronics and energy storage. polymer.cn

The development of materials for organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), is a major focus of modern materials science. Diaryl ether has been successfully used as an additive in the fabrication of non-fullerene organic solar cells, where it helps to optimize the morphology of the active layer, leading to improved device efficiency and stability. rsc.orgrug.nlresearchgate.net

The structure of 1-bromo-2-(3-nitrophenoxy)benzene contains a potential donor-acceptor (D-A) motif, with the phenoxy group acting as an electron donor and the nitro-substituted benzene (B151609) ring as an electron acceptor. This D-A architecture is a fundamental design principle for many materials used in optoelectronics, as it can facilitate intramolecular charge transfer, a key process in the functioning of these devices. mdpi.commdpi.com This compound can, therefore, serve as a valuable starting point or intermediate for the synthesis of more complex, π-extended molecules and polymers designed for use in organic photovoltaics and other optoelectronic applications.

Structure-Activity Relationship (SAR) Studies in Analogue Compounds

While specific SAR studies on 1-Bromo-2-(3-nitrophenoxy)benzene are not extensively documented in publicly available literature, the principles of bioisosteric replacement and substituent effects can be inferred from studies on analogous structures. Research on related diaryl ether and biaryl sulfonamide compounds provides a framework for understanding how structural modifications might influence biological activity, particularly in the context of inhibiting protein-protein interactions (PPIs).

One relevant area of research involves the development of small molecule inhibitors for the Keap1-Nrf2 protein-protein interaction, which is a critical pathway in cellular response to oxidative stress. nih.gov In these studies, various alkoxy or aryloxy derivatives are appended to a core structure to probe the binding pocket of the Keap1 protein. The goal is to enhance potency and modulate physicochemical properties.

Key findings from SAR studies on analogous inhibitor scaffolds reveal several important trends:

Scaffold Rigidity and Conformation: The nature of the core structure (e.g., naphthalene (B1677914) vs. benzene) significantly impacts inhibitory activity, with more rigid scaffolds sometimes offering better pre-organization for binding. nih.gov

Nature of the Linker: The ether linkage, as seen in 1-Bromo-2-(3-nitrophenoxy)benzene, provides a degree of rotational freedom. The length and composition of linkers in analogue series are crucial for optimal positioning of binding motifs.

A study on benzothiazole-phenyl analogues as multi-target ligands for pain relief also highlights the importance of specific substitutions on the phenyl rings. escholarship.org The introduction of different halogen atoms (e.g., bromo, chloro, fluoro) at various positions on a phenylsulfonyl piperidine (B6355638) moiety drastically influenced the compound's activity. escholarship.org

The table below summarizes hypothetical SAR insights for bromo(nitrophenoxy)benzene analogues based on established principles from related compound classes.

| Analogue Feature | Structural Modification | Predicted Impact on Activity | Rationale |

| Nitro Group Position | Moving the nitro group from meta (3-position) to ortho or para positions. | Significant change in binding affinity and selectivity. | Alters the dipole moment and the potential for hydrogen bonding with target residues. The para-position might allow for deeper penetration into a binding pocket. |

| Bromo Group Position | Shifting the bromine atom on the first phenyl ring. | Modulation of dihedral angle and potential for halogen bonding. | The ortho-position, as in the parent compound, creates significant steric influence, locking the molecule into a specific conformation which may be beneficial or detrimental depending on the target. |

| Ring Substitution | Introduction of additional substituents (e.g., methoxy, trifluoromethyl) on either ring. | Fine-tuning of lipophilicity, metabolic stability, and electronic properties. | Methoxy groups can act as hydrogen bond acceptors, while trifluoromethyl groups can increase metabolic stability and binding affinity through favorable interactions. |

| Bioisosteric Replacement | Replacing the ether oxygen with sulfur (thioether) or a methylene (B1212753) bridge. | Alteration of bond angles, flexibility, and metabolic profile. | A thioether would introduce a different geometry and electronic profile, while a methylene bridge would increase flexibility. |

These insights, drawn from related systems, provide a roadmap for the rational design of novel 1-Bromo-2-(3-nitrophenoxy)benzene analogues with potentially enhanced biological or material properties.

Future Research Avenues and Untapped Potential of Substituted Bromo(nitrophenoxy)benzenes

The chemical scaffold of 1-Bromo-2-(3-nitrophenoxy)benzene presents numerous opportunities for future research, primarily centered on the synthesis of novel analogues and the exploration of their applications. The presence of three distinct modification sites—the bromine atom, the nitro group, and the aromatic rings—allows for extensive chemical diversification.

Synthetic Diversification:

Future synthetic work could focus on leveraging the existing functional groups to build molecular complexity.

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. sigmaaldrich.comsigmaaldrich.com This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, thereby creating libraries of novel compounds for screening.

Nitro Group Reduction and Functionalization: The nitro group can be readily reduced to an amine. This amino group can then serve as a point for further derivatization, such as acylation or sulfonylation, to introduce new functionalities. This transformation is fundamental in converting electron-withdrawing character to electron-donating, which dramatically alters the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr): While the synthesis of the parent compound may involve an SNAr reaction, further SNAr chemistry could be explored. For example, if additional activating groups are present, the bromine could potentially be displaced by various nucleophiles.

The following table outlines potential research avenues for creating novel substituted bromo(nitrophenoxy)benzenes.

| Research Avenue | Proposed Reaction | Precursor | Potential New Analogues | Potential Applications |

| Biaryl Ether Synthesis | Suzuki Coupling | 1-Bromo-2-(3-nitrophenoxy)benzene | 2-(3-Nitrophenoxy)-biphenyl derivatives | Materials science (e.g., organic light-emitting diodes), medicinal chemistry |

| Amine Synthesis | Buchwald-Hartwig Amination | 1-Bromo-2-(3-nitrophenoxy)benzene | N-Aryl-2-(3-nitrophenoxy)anilines | Pharmaceutical intermediates, dye synthesis |

| Amino-ether Scaffolds | Nitro Group Reduction (e.g., H₂/Pd) | 1-Bromo-2-(3-nitrophenoxy)benzene | 3-(2-Bromophenoxy)aniline | Building blocks for complex heterocyclic synthesis |

| Heterocyclic Integration | Intramolecular Cyclization (post-modification) | Derivatives of 3-(2-Bromophenoxy)aniline | Phenoxazines and other fused heterocyclic systems | Biologically active molecules, functional dyes |

Untapped Potential:

Materials Science: Diaryl ethers with nitro groups can possess interesting nonlinear optical (NLO) properties. The high degree of conjugation and the push-pull electronic nature that can be engineered into these molecules make them candidates for NLO materials.

Medicinal Chemistry: The diaryl ether motif is present in numerous biologically active compounds, including antibiotics and anticancer agents. The systematic exploration of a library of 1-Bromo-2-(3-nitrophenoxy)benzene analogues against various biological targets (e.g., kinases, PPIs) could lead to the discovery of new therapeutic leads.

Asymmetric Catalysis: Chiral versions of substituted diaryl ethers can serve as ligands in asymmetric catalysis. The synthesis of enantiomerically pure analogues of 1-Bromo-2-(3-nitrophenoxy)benzene with appropriate chiral auxiliaries could open doors to new catalytic systems.

The continued investigation into the synthesis and properties of substituted bromo(nitrophenoxy)benzenes holds considerable promise for advancing multiple fields of chemical science.

Environmental Fate and Degradation Pathways of Bromo Nitrophenoxy Benzenes

Abiotic Transformation Processes

Abiotic processes, driven by physical and chemical factors in the environment, represent a significant route for the initial transformation of 1-Bromo-2-(3-nitrophenoxy)benzene.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For compounds like 1-Bromo-2-(3-nitrophenoxy)benzene, this is expected to be a primary abiotic degradation mechanism, analogous to the photodegradation of PBDEs. nih.gov

Research on decabromodiphenyl ether (BDE-209), a widely used flame retardant, shows that it undergoes rapid reductive debromination when exposed to UV light, following pseudo-first-order kinetics. nih.gov This process involves the sequential removal of bromine atoms, leading to the formation of less-brominated diphenyl ethers. wikipedia.orgnih.gov The rate of this degradation is influenced by the intensity of the light source, with UV light from mercury lamps being particularly effective. mdpi.com It is theorized that the carbon-bromine bond in 1-Bromo-2-(3-nitrophenoxy)benzene would be susceptible to cleavage under solar irradiation, leading to the formation of 2-(3-nitrophenoxy)benzene. The position of the bromine atom (ortho) may influence the rate of this debromination. nih.gov

The presence of environmental matrices can affect photolysis rates. For instance, soil particles can inhibit photodegradation due to a light-shielding effect, while the presence of humic acids may also have an inhibitory effect. mdpi.com Conversely, the process can be enhanced by certain photocatalysts. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Related Brominated Compounds

| Factor | Effect on Degradation Rate | Rationale | Source |

| Light Source & Intensity | Increased intensity (especially UV) increases the rate. | Provides the energy for bond cleavage. | nih.govmdpi.com |

| Environmental Matrix | Soil particles can inhibit the rate. | Light-shielding effect prevents photons from reaching the molecule. | mdpi.com |

| pH | Increased pH (from 3.5 to 9.5) can increase the rate. | May facilitate the formation of degradation products. | mdpi.com |

| Humic Acid | May inhibit the rate. | Acts as a photoshield and can quench reactive species. | mdpi.com |

| Metal Ions (Fe³⁺, Cu²⁺) | Can have an adverse effect. | Competition for photons can inhibit degradation. | mdpi.com |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ether linkage in diphenyl ethers is generally considered to be highly stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Studies on BDE-209 in soil suspensions showed no significant degradation in the absence of light, indicating that hydrolysis of the ether bond is not a significant fate process. mdpi.com

Therefore, it is anticipated that 1-Bromo-2-(3-nitrophenoxy)benzene would exhibit considerable stability in aqueous environments with respect to the ether linkage. The primary route of abiotic degradation in water is more likely to be photolysis in the upper, sunlit layers of the water column.

Biotic Transformation and Biodegradation Mechanisms

Biotic processes, mediated by microorganisms such as bacteria and fungi, are crucial for the ultimate degradation and mineralization of persistent organic compounds. researchgate.netdtic.mil For 1-Bromo-2-(3-nitrophenoxy)benzene, microbial action would likely target both the brominated and nitrated portions of the molecule.

The biodegradation of 1-Bromo-2-(3-nitrophenoxy)benzene is expected to proceed through several enzymatic mechanisms, drawing from pathways observed for both brominated and nitroaromatic compounds. nih.govmdpi.com

Degradation of the Brominated Moiety: The primary microbial attack on the brominated benzene (B151609) ring is expected to be dehalogenation, which is the cleavage of the carbon-halogen bond. mdpi.com Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a well-established pathway for brominated flame retardants under anaerobic conditions. nih.gov Aerobic degradation can also occur, often initiated by monooxygenase or dioxygenase enzymes that incorporate oxygen into the aromatic ring, which can lead to subsequent dehalogenation. mdpi.com Mixed bacterial cultures have been shown to be capable of rapidly degrading PBDEs, using them as a sole carbon source. rsc.org

Degradation of the Nitroaromatic Moiety: The nitro group dramatically alters the chemical properties of an aromatic compound, making it more resistant to the typical oxidative pathways used for unsubstituted aromatics. dtic.mil Microorganisms have evolved specific strategies to overcome this. nih.gov

Nitro Group Reduction: A common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is often carried out by anaerobic bacteria. nih.gov

Oxidative Removal: Aerobic bacteria can utilize monooxygenase or dioxygenase enzymes to eliminate the nitro group. Monooxygenases can replace the nitro group with a hydroxyl group, while dioxygenases can add two hydroxyl groups to the ring, leading to the spontaneous elimination of nitrite (B80452) (NO₂⁻). nih.gov

The complete mineralization would involve the cleavage of the aromatic rings, likely after the initial dehalogenation and nitro group transformation steps.

Based on the established degradation pathways of related compounds, a number of transformation products and metabolites can be predicted for 1-Bromo-2-(3-nitrophenoxy)benzene.

Initial abiotic degradation via photolysis would likely yield 2-(3-nitrophenoxy)benzene through debromination. nih.gov

Biotic degradation would produce a wider array of metabolites.

From the reduction of the nitro group, intermediates such as 1-Bromo-2-(3-hydroxylaminophenoxy)benzene and 1-Bromo-2-(3-aminophenoxy)benzene are expected. nih.gov

Oxidative pathways could lead to the formation of hydroxylated compounds. For example, dioxygenase attack could produce catechols, which are key intermediates for ring fission. nih.gov

Cleavage of the ether bond, a process known to occur with some diphenyl ethers, would result in the formation of 2-bromophenol (B46759) and 3-nitrophenol . These individual compounds can then be further degraded by various microbial pathways. nih.gov

Table 2: Predicted Transformation Products of 1-Bromo-2-(3-nitrophenoxy)benzene

| Degradation Process | Predicted Intermediate/Product | Source of Analogy |

| Photolysis | 2-(3-nitrophenoxy)benzene | PBDEs nih.gov |

| Microbial Nitro Reduction | 1-Bromo-2-(3-aminophenoxy)benzene | Nitroaromatic Compounds nih.gov |

| Microbial Oxidation | Hydroxylated and catechol derivatives | Nitroaromatic Compounds nih.gov |

| Microbial Ether Cleavage | 2-Bromophenol and 3-Nitrophenol | Diphenyl Ethers rsc.org |

| Microbial Dehalogenation | Bromide ion (Br⁻) | Brominated Flame Retardants rsc.org |

Environmental Distribution and Persistence Theoretical Considerations

The environmental distribution and persistence of 1-Bromo-2-(3-nitrophenoxy)benzene can be inferred from the behavior of PBDEs and other persistent organic pollutants. environment-agency.gov.uknih.gov These compounds are characterized by their hydrophobicity (low water solubility) and lipophilicity (high affinity for fats and organic matter).

Partitioning: Due to its likely hydrophobic nature, 1-Bromo-2-(3-nitrophenoxy)benzene is expected to partition from water into soil, sediments, and sewage sludge. environment-agency.gov.uk Soil is considered a significant reservoir for such pollutants. nih.gov

Persistence: The stability of the diphenyl ether structure suggests a high potential for persistence in the environment. environment-agency.gov.uk Degradation half-lives are estimated to be in the range of months to years for related PBDEs. environment-agency.gov.uk While photodegradation can be rapid under ideal conditions, factors like light-shielding in soil and water can significantly extend the compound's environmental lifetime. mdpi.com

Bioaccumulation: Lipophilic compounds like PBDEs tend to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. environment-agency.gov.uknih.gov This is a significant concern for environmental and human health.

Long-Range Transport: Although expected to adsorb strongly to particles, a small fraction of the compound may exist in the atmosphere, allowing for long-range atmospheric transport to remote regions, a phenomenon well-documented for PBDEs. environment-agency.gov.ukresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.